Product packaging for Dibenzylamine 2,2,2-trifluoroacetate(Cat. No.:)

Dibenzylamine 2,2,2-trifluoroacetate

Cat. No.: B8135725
M. Wt: 311.30 g/mol
InChI Key: RGGPDHHEMZDRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification and Nomenclature within Amine-Acid Salt Chemistry

Dibenzylamine (B1670424) 2,2,2-trifluoroacetate is classified as an amine salt. Amine salts are ionic compounds formed from the reaction of an amine and an acid. researchgate.net In this case, the salt is formed from a secondary amine, dibenzylamine, and trifluoroacetic acid.

The nomenclature of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is dibenzylazanium;2,2,2-trifluoroacetate. nih.gov The cation, dibenzylazanium (or dibenzylammonium), results from the protonation of the nitrogen atom in dibenzylamine. The anion is the 2,2,2-trifluoroacetate ion, derived from trifluoroacetic acid.

The classification of amines as primary, secondary, or tertiary is determined by the number of organic substituents attached to the nitrogen atom. beilstein-journals.org Dibenzylamine is a secondary amine because its nitrogen atom is bonded to two benzyl (B1604629) groups and one hydrogen atom. beilstein-journals.org Upon reaction with an acid, this secondary amine is protonated to form a secondary ammonium (B1175870) cation. researchgate.net

Compound Component Classification Structure
DibenzylamineSecondary Amine(C₆H₅CH₂)₂NH
Trifluoroacetic AcidCarboxylic AcidCF₃COOH
DibenzylammoniumSecondary Ammonium Cation[(C₆H₅CH₂)₂NH₂]⁺
2,2,2-TrifluoroacetateCarboxylate Anion[CF₃COO]⁻

Fundamental Principles of Amine-Acid Interactions in Contemporary Organic Synthesis

The formation of Dibenzylamine 2,2,2-trifluoroacetate is a classic acid-base reaction. Amines are organic derivatives of ammonia (B1221849) and, like ammonia, they possess a lone pair of electrons on the nitrogen atom, which makes them basic. beilstein-journals.org They can accept a proton (H⁺) from an acid to form an ammonium salt. researchgate.net

The reaction between dibenzylamine and trifluoroacetic acid can be represented as:

(C₆H₅CH₂)₂NH + CF₃COOH → [(C₆H₅CH₂)₂NH₂]⁺[CF₃COO]⁻

This reaction is typically a straightforward and high-yielding process that occurs upon mixing the amine and the acid, often in a suitable solvent. The resulting salt is an ionic compound and, as such, exhibits physical properties that are distinct from its parent amine and acid. For instance, amine salts are generally crystalline solids with higher melting points and greater water solubility than their corresponding free amines. researchgate.net This property is often exploited in the purification of amines and in the preparation of water-soluble derivatives of pharmaceuticals. researchgate.net

Significance of the Trifluoroacetate (B77799) Counterion in Modern Chemical Research

The trifluoroacetate (TFA) anion, [CF₃COO]⁻, is the conjugate base of trifluoroacetic acid, a strong organic acid with a pKa of about 0.23. fiveable.me The high acidity of TFA is a result of the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the negative charge on the carboxylate group through induction. fiveable.me

The trifluoroacetate counterion imparts several significant properties to the salt:

Solubility: The presence of the trifluoroacetate anion can influence the solubility of the salt in various organic solvents.

Stability: Trifluoroacetate is a stable, non-nucleophilic anion under many reaction conditions, which can be advantageous in various synthetic applications.

Catalysis: In some instances, trifluoroacetic acid and its salts can act as catalysts in organic reactions. researchgate.netresearchgate.net

Protecting Group Chemistry: Trifluoroacetic acid is widely used for the removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in peptide synthesis and other areas of organic synthesis. fiveable.mewikipedia.org The formation of a trifluoroacetate salt is an intermediate step in these deprotection reactions.

Property Description Significance in Research
Acidity of Parent Acid (TFA) pKa ≈ 0.23Facilitates efficient protonation of a wide range of bases. fiveable.me
Stability of Anion Non-nucleophilic and stableCan be a spectator ion in reactions, avoiding unwanted side reactions.
Solubility Influence Can modify the solubility of the cationUseful in purification, crystallization, and as a phase-transfer catalyst.
Role in Deprotection Key reagent for removing Boc and other protecting groupsEssential tool in multi-step organic synthesis, particularly in peptide chemistry. fiveable.mewikipedia.org

Overview of Research Trajectories and Academic Relevance of Dibenzylamine Derivatives

Dibenzylamine and its derivatives are versatile building blocks in organic synthesis and medicinal chemistry. One of the most significant applications of the dibenzylamino group is as a protecting group for primary amines. The two benzyl groups can be introduced to protect a primary amine, and they can be subsequently removed by catalytic hydrogenation.

Recent research on dibenzylamine derivatives has explored their use in the synthesis of a variety of complex molecules:

β-Lactams: Dibenzyl-protected amino acids have been used in the stereoselective synthesis of β-lactam-containing pseudopeptides. researchgate.net

Pharmaceuticals: Dibenzylamine derivatives have been investigated for their potential as CETP (cholesteryl ester transfer protein) inhibitors, which are of interest in the treatment of hyperlipidemia and arteriosclerosis. wikipedia.org

Catalysis: Dibenzylamine has been used as a ligand in the synthesis of copper complexes that have applications in catalysis. pnas.org

Antimicrobial Agents: Novel benzylamine (B48309) derivatives are being synthesized and evaluated for their activity against Mycobacterium tuberculosis.

The academic relevance of dibenzylamine derivatives stems from their utility in constructing complex molecular architectures and their potential as biologically active compounds. The ability to form salts, such as this compound, further expands their utility by allowing for modification of their physical properties and their use in a wider range of reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F3NO2 B8135725 Dibenzylamine 2,2,2-trifluoroacetate

Properties

IUPAC Name

N-benzyl-1-phenylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.C2HF3O2/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGPDHHEMZDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating the Reactivity and Mechanistic Pathways of Dibenzylamine 2,2,2 Trifluoroacetate

Role as an Intermediate and Reactant in Organic Transformations

Dibenzylamine (B1670424) 2,2,2-trifluoroacetate serves as a versatile reagent in organic synthesis, primarily functioning as a source of the dibenzylamino group. Its reactivity is harnessed in various transformations, including the functionalization of unsaturated systems and multicomponent reactions, where it often participates via the formation of key intermediates.

Participation in Vicinal Difunctionalization of Unsaturated Systems

Vicinal difunctionalization is a powerful strategy in organic chemistry that involves the addition of two distinct functional groups to adjacent carbon atoms of a double or triple bond organicreactions.orgwikipedia.org. Dibenzylamine has been utilized in the intermolecular vicinal difunctionalization of alkenes. Specifically, it has been employed in a metal-free, three-component diamination process for the 1,2-difunctionalization of carbon-carbon double bonds. nih.gov

In this context, a trifluoropropenyliodonium salt acts as an activated alkene synthon. The reaction with two different nitrogen nucleophiles, one of which can be dibenzylamine, proceeds under mild conditions to afford trifluoromethylated diamines. The product containing the dibenzylamine moiety is isolated as the corresponding bis(ammonium) trifluoroacetate (B77799) salt, highlighting the role of the trifluoroacetate counter-ion in the final product structure. nih.gov The reaction demonstrates good yields, even with sterically bulky amines like dibenzylamine. nih.gov

Table 1: Selected Examples of Vicinal Diamination using Dibenzylamine

Amine 1Amine 2Product YieldReference
DiisobutylamineDibenzylamine67% nih.gov
Naphthalene substituted dimethylamineDibenzylamineNot specified nih.gov
Iminodiacetic acid esterDibenzylamineNot specified nih.gov

While specific mechanistic studies on the vicinal difunctionalization involving Dibenzylamine 2,2,2-trifluoroacetate using 19F-NMR have not been detailed in the provided sources, 19F-NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds. nih.govchemrxiv.org The trifluoroacetate anion (CF3COO-) contains a CF3 group, which provides a distinct signal in the 19F-NMR spectrum, making it an excellent probe for tracking the progress of a reaction.

General applications of 19F-NMR in mechanistic studies include:

Monitoring Reactant Consumption and Product Formation: The disappearance of the trifluoroacetate signal associated with the starting material and the appearance of new signals corresponding to the product or intermediates can be quantified.

Identifying Intermediates: Fluorine-containing intermediates can be detected and characterized, providing direct evidence for proposed reaction pathways. nih.gov

Kinetic Analysis: The rate of the reaction can be determined by monitoring the change in signal intensity over time.

Given that the trifluoroacetate counter-ion is present throughout the diamination reaction, 19F-NMR could be used to probe its environment and involvement in the reaction mechanism, such as its role in proton transfer steps or its association with cationic intermediates.

Reactivity in Multicomponent Coupling Reactions (e.g., with Acetals and Alkynes)

Dibenzylamine is an effective nucleophile in indium-catalyzed three-component reactions involving acetals and terminal alkynes to synthesize propargylamines. researchgate.net This reaction involves the activation and breaking of both C(sp3)-O bonds of the acetal and the C(sp)-H bond of the alkyne. researchgate.net Dibenzylamine acts as the amine component that couples with the acetal-derived electrophile and the alkyne-derived nucleophile.

The reaction of benzaldehyde dimethyl acetal, phenylacetylene, and dibenzylamine in the presence of a catalytic amount of Indium(III) chloride (InCl3) proceeds to form the corresponding propargylamine in good yield. researchgate.net

Table 2: Indium-Catalyzed Three-Component Reaction

AcetalAlkyneAmineCatalystYieldReference
Benzaldehyde dimethyl acetalPhenylacetyleneDibenzylamineInCl355% researchgate.net

The key intermediate in these multicomponent reactions is a dibenzyliminium ion. researchgate.net This electrophilic species is formed in situ from the reaction between the acetal and dibenzylamine, facilitated by the Lewis acid catalyst. The iminium ion is highly reactive and is subsequently attacked by the nucleophilic metal acetylide, which is formed from the terminal alkyne and the indium catalyst. The formation of an iminium ion intermediate is a common pathway in reactions involving amines and carbonyls or their derivatives under acidic conditions. nih.govunl.pt

The formation of the crucial iminium ion intermediate from an acetal requires an acidic environment to facilitate the departure of an alkoxy group. While the aforementioned multicomponent reaction uses a Lewis acid (InCl3) researchgate.net, the principle is related to Brønsted acid catalysis, where trifluoroacetic acid (CF3COOH) is a highly effective catalyst.

Studies on trifluoroacetic acid-mediated deacetalization reveal that the reaction does not necessarily require water and proceeds through a different mechanism than classic hydrolysis. nih.govsemanticscholar.orgacs.org 1H NMR experiments have shown that the transformation of an acetal to an aldehyde in the presence of TFA occurs via a hemiacetal TFA ester intermediate. nih.govacs.org The alcohol byproducts are subsequently converted to TFA esters, rendering the reaction irreversible. nih.govacs.org In the context of the multicomponent reaction, the acidic environment provided by the catalyst activates the acetal, allowing for nucleophilic attack by dibenzylamine and subsequent elimination to form the electrophilic iminium ion, which is then trapped by the alkyne.

Catalytic Activity and Role in Organocatalysis

While dibenzylamine and trifluoroacetic acid are common components in the field of organocatalysis, the specific salt, this compound, is not widely documented as a standalone organocatalyst in the provided search results. However, its components play distinct and crucial roles in well-established catalytic cycles.

Secondary amines like dibenzylamine are precursors to iminium ion catalysis, a major strategy in organocatalysis for the activation of α,β-unsaturated aldehydes and ketones toward nucleophilic attack. unl.pt Trifluoroacetic acid often serves as a Brønsted acid co-catalyst in these reactions. It protonates the carbonyl group, facilitating the formation of the iminium ion from the secondary amine and the carbonyl substrate.

Therefore, a mixture of dibenzylamine and trifluoroacetic acid, or the salt itself, could potentially function as a catalytic system in reactions that proceed via iminium ion intermediates, such as Michael additions or Diels-Alder reactions. The salt would provide both the necessary amine and the acidic proton required for the catalytic cycle.

Iminium Catalysis Facilitated by Dibenzylamine Derivatives

Iminium catalysis is a powerful strategy in organic synthesis that utilizes secondary amines to activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. In this context, dibenzylamine can serve as an effective organocatalyst. The catalytic cycle is initiated by the rapid and reversible reaction between dibenzylamine and a carbonyl compound, such as an aldehyde or ketone, to form an iminium ion. The presence of the trifluoroacetic acid proton facilitates this condensation.

The resulting iminium ion is significantly more electrophilic than the starting carbonyl compound. This increased electrophilicity lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to attack by a wide range of nucleophiles. Following the nucleophilic addition, the amine catalyst is regenerated through hydrolysis, releasing the functionalized product and allowing the catalyst to re-enter the cycle. The non-coordinating and weakly basic nature of the trifluoroacetate counterion is crucial, as it does not interfere with the highly electrophilic iminium intermediate.

The general mechanism for iminium catalysis facilitated by a secondary amine like dibenzylamine is depicted as follows:

Iminium Ion Formation: The secondary amine reacts with the carbonyl substrate.

Nucleophilic Attack: A nucleophile adds to the β-position of the iminium ion.

Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the product and the amine catalyst.

Stereo- and Regioselective Transformations

The structure of dibenzylamine and its derivatives can be tailored to control the stereochemical and regiochemical outcomes of chemical reactions. While dibenzylamine itself is achiral, the introduction of chiral centers onto the benzyl (B1604629) groups can create a chiral environment, leading to enantioselective transformations in iminium catalysis. The chiral catalyst would favor the formation of one diastereomeric transition state over the other during the nucleophilic attack on the iminium ion, resulting in an enantiomerically enriched product.

Regioselectivity is another critical aspect that can be controlled. In reactions involving multifunctional substrates, the catalyst can direct the reaction to a specific site. For instance, in the C-H functionalization of benzylamines, the regioselectivity of the reaction can be dramatically switched by altering the catalytic mechanism. Studies on the arylation of benzylamine (B48309) derivatives have shown that the reaction can be directed to either the N-methyl or the N-benzylic position by choosing between a single electron transfer (SET) mechanism and a synergistic SET/hydrogen atom transfer (HAT) catalytic system. This demonstrates that the inherent reactivity of the benzylamine framework can be precisely controlled. nih.gov

The table below illustrates the catalyst-controlled regioselectivity in the Csp³–H arylation of N,N-dimethylbenzylamine, showcasing how the addition of a HAT co-catalyst completely inverts the site of reaction. nih.gov

Catalytic SystemMajor ProductPosition of ArylationRegioselectivity (Benzylic:Methyl)Yield (%)
SET PhotocatalysisN-Methyl Arylated ProductN-Methyl1:>2075
SET/HAT Synergistic CatalysisN-Benzylic Arylated ProductN-Benzylic>20:191

Interaction with Transition Metal Complexes in Catalysis

Dibenzylamine and its trifluoroacetate salt can also play significant roles in transition metal-catalyzed reactions, acting as ligands or co-catalysts where the counterion has a profound effect.

Counterion Effects in C-H Functionalization (e.g., Rh-catalyzed Processes)

In transition metal-catalyzed C-H functionalization, particularly with late transition metals like rhodium, the reaction often proceeds through a cationic intermediate. The nature of the counterion associated with the metal catalyst is critical for reactivity and stability. The trifluoroacetate anion (CF₃COO⁻) is weakly coordinating and derived from a strong acid. In a Rh(III)-catalyzed C-H activation cycle, a non-coordinating or weakly coordinating anion is essential to maintain a vacant coordination site on the metal center, which is required for substrate binding and the subsequent C-H bond cleavage.

A strongly coordinating counterion could bind to the Rh(III) center, saturating its coordination sphere and inhibiting the catalytic cycle. The trifluoroacetate anion's properties ensure that the cationic rhodium complex remains highly electrophilic and catalytically active. This allows for efficient interaction with the C-H bond of the substrate, facilitating the key bond-breaking and bond-forming steps of the catalytic process.

Influence on Metal-Ligand Cooperation Mechanisms

Metal-ligand cooperation (MLC) is a mechanistic paradigm where both the metal center and the ligand actively participate in bond activation processes. Dibenzylamine, when coordinated to a metal center, has the potential to engage in MLC. For instance, in a dehydrogenative coupling reaction, the N-H bond of a coordinated benzylamine ligand can be involved in the substrate activation. nih.gov The amine ligand can act as a proton acceptor/donor, working in concert with the metal center which might bind the substrate or activate H₂.

The electronic properties of the dibenzylamine ligand, influenced by the two benzyl groups, would modulate the electron density at the metal center. This, in turn, affects the facility of oxidative addition and reductive elimination steps that are often involved in catalytic cycles featuring MLC. The trifluoroacetate anion would again serve as a non-interfering spectator ion, allowing the intricate electronic communication between the metal and the dibenzylamine ligand to proceed unimpeded. Research has shown that benzylamines can be involved in N-H bond activation through MLC with various metal complexes, including those of aluminum and ruthenium. nih.govacs.orgscholaris.ca

Applications in Hydrogenation Reactions of Related Trifluoroacetate Esters and Amides

The catalytic hydrogenation of esters and amides to alcohols and amines, respectively, is a fundamentally important transformation. Trifluoroacetate esters are activated substrates for hydrogenation due to the electron-withdrawing nature of the trifluoromethyl group. Catalyst systems for these transformations often involve a transition metal and a cooperating ligand.

A catalyst system incorporating dibenzylamine could operate via a bifunctional mechanism. In such a pathway, the metal center would coordinate and activate the hydrogen molecule, delivering a hydride to the carbonyl carbon of the ester or amide. Simultaneously, the amine ligand could act as a proton shuttle, delivering a proton to the carbonyl oxygen. This concerted mechanism avoids the formation of high-energy charged intermediates and provides a low-energy pathway for the reduction. The trifluoroacetate anion's role would be to maintain the catalyst's solubility and stability without interfering in the hydrogenation steps.

Advanced Mechanistic Investigations

To gain a deeper understanding of the catalytic roles of this compound, several advanced mechanistic investigations can be proposed.

Kinetic Studies: Measuring reaction rates under varying concentrations of the catalyst, substrate, and other reagents can help determine the rate law and identify the rate-determining step of the catalytic cycle. For iminium catalysis, this could elucidate whether the formation of the iminium ion or the subsequent nucleophilic attack is rate-limiting.

Isotope Labeling Studies: The use of isotopically labeled substrates (e.g., deuterium labeling) can provide definitive evidence for proposed mechanisms. For instance, in Rh-catalyzed C-H functionalization, a kinetic isotope effect would be expected if C-H bond cleavage is the rate-determining step. Similarly, in MLC-mediated hydrogenation, deuterium labeling could track the movement of protons and hydrides between the ligand, metal, and substrate.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of reaction pathways. These studies can be used to calculate the energies of intermediates and transition states, providing insights into the feasibility of proposed mechanisms. For stereoselective reactions, DFT can help rationalize the origin of enantioselectivity by comparing the energies of competing diastereomeric transition states. acs.org

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to detect and characterize key reactive intermediates in the catalytic cycle, such as the iminium ion in organocatalysis or metal-hydride species in transition metal catalysis.

These advanced studies would provide a comprehensive picture of the reactivity of this compound and guide the rational design of new and more efficient catalytic systems based on this versatile compound.

Kinetic Studies and Reaction Pathway Delineation

While specific kinetic studies on this compound are not extensively documented, the reactivity of its parent amine, dibenzylamine, provides significant insight. For instance, the nitrosation of dibenzylamine to form N-nitrosodibenzylamine has been studied kinetically. This reaction demonstrates first-order kinetics with respect to dibenzylamine and second-order kinetics with respect to nitrite, with a calculated rate constant of 4.7 ± 0.5 M⁻²/min under specific model conditions (pH 5.8 and 69°C). nih.gov The optimal pH for this transformation was found to be 3.12, which is close to the pKa of nitrous acid. nih.gov

The reactivity of related benzylamine systems also offers valuable information. Kinetic studies involving the quaternization of N,N-dimethylaniline with benzyl chloride, a reaction analogous to the alkylation of an amine, show a first-order dependence on both reactants. semanticscholar.orgresearchgate.net The rate of such reactions is significantly influenced by temperature and the polarity of the solvent. semanticscholar.org

Furthermore, hypervalent iodine reagents incorporating a benzylamine moiety have been investigated for their reactivity with sulfenate salts, leading to the formation of sulfonamides. beilstein-journals.org The proposed mechanism for this transformation suggests a possible radical pathway. beilstein-journals.org The reaction's effectiveness is dependent on the use of a pre-formed nucleophile and a strong base to generate the necessary reactive intermediate. beilstein-journals.org

Table 1: Kinetic Data for Reactions Involving Dibenzylamine and Related Compounds This table is interactive. You can sort the data by clicking on the column headers.

Reactants Product(s) Reaction Order (w.r.t. Amine) Rate Constant (k) Conditions
Dibenzylamine + Sodium Nitrite N-nitrosodibenzylamine First-order 4.7 ± 0.5 M⁻²/min pH 5.8, 69°C, KH₂PO₄ buffer
N,N-Dimethylaniline + Benzyl Chloride N-Benzyl-N,N-dimethylphenylmethanaminium chloride First-order Not specified Acetone, 300 K
Benzylamine-bearing Hypervalent Iodine Reagent + Sulfenate Salt Sulfonamide, Sulfinamide Not specified Not specified K₂CO₃ (ineffective), required stronger base

Electron Transfer Processes in Electrosynthesis Contexts

Electron transfer is a fundamental driver for many organic reactions, and electrosynthesis serves as a direct method to facilitate these processes. researchgate.net The electrochemical behavior of this compound is influenced by both its cationic and anionic components. The dibenzylammonium cation is related to quaternary ammonium (B1175870) ions, which are known for their electrochemical stability and are often used in electrochemical applications due to their wide electrochemical windows. researchgate.net

The electrochemical oxidation of benzylamine derivatives can lead to various products. For example, the electrochemical conversion of benzylamine to dibenzylamine has been demonstrated in a microreactor, highlighting an alternative to photocatalytic methods. researchgate.net In other systems, the electrochemical oxidation of catechol or hydroquinone derivatives in the presence of dibenzylamine or benzylamine results in the formation of new amino-substituted benzoquinone derivatives through a Michael-type addition reaction. This process involves an initial electron transfer to generate a benzoquinone, which then reacts with the amine.

Electrosynthesis offers a green and efficient method for generating highly reactive radical and radical ion intermediates without the need for external oxidants. chim.it The process can involve direct electrolysis, where reactants lose electrons directly at the anode, or indirect oxidation via a redox mediator. chim.it In the context of benzylamines, electrochemical methods have been developed for the synthesis of N-benzylidene benzylamine from dibenzylamine and for the direct arylation of amines. researchgate.net These reactions often proceed through single-electron transfer steps and the formation of benzyl radical intermediates. researchgate.net

Table 2: Electrochemical Reactions Involving Benzylamine Derivatives and Trifluoroacetate This table is interactive. You can sort the data by clicking on the column headers.

Reactant(s) Product(s) Key Process Electrode/Catalyst
Benzylamine Dibenzylamine Electrochemical conversion Not specified (Microreactor)
Hydroquinone + Benzylamine 2-benzyl(4-hydroxyphenyl)amino)-6-(benzylamino)-p-benzoquinone Electron transfer followed by Michael addition Not specified
Benzyl alcohol Benzaldehyde Selective oxidation NiOOH catalyst
Trifluoroacetic Acid + Arenes Trifluoromethylated arenes Oxidative decarboxylation (Electrophotochemical) Not specified
Dibenzylamine N-Benzylidene Benzylamine Electrochemical synthesis Not specified

Computational and Theoretical Chemical Studies

Molecular Modeling and Electronic Structure Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and electronic properties of Dibenzylamine (B1670424) 2,2,2-trifluoroacetate, which is an ammonium (B1175870) carboxylate salt composed of a dibenzylammonium cation and a trifluoroacetate (B77799) anion. nih.govthieme-connect.de

The conformational flexibility of the dibenzylammonium cation and its interactions with the trifluoroacetate anion dictate the macroscopic properties of the salt.

Conformational Analysis: The dibenzylammonium cation, [(C₆H₅CH₂)₂NH₂]⁺, possesses significant conformational freedom due to rotation around the C-N and C-C bonds. X-ray crystallography studies of related dibenzylammonium salts reveal that the cation often adopts a syn-anti conformation. nih.gov For instance, in the crystal structure of dibenzylammonium hydrogen (4-aminophenyl)arsonate, the C-C-N-C torsion angles were found to be 57.65° and -178.14°. nih.goviucr.org This preferential conformation arises from a balance of steric and electronic effects that minimize intramolecular strain. Computational studies using methods like Density Functional Theory (DFT) can map the potential energy surface of the cation to identify low-energy conformers and the barriers between them. researchgate.net

Intermolecular Interactions: The crystal packing of ammonium carboxylate salts is primarily governed by a network of hydrogen bonds and van der Waals interactions. nih.govresearchgate.net In Dibenzylamine 2,2,2-trifluoroacetate, the primary interactions are the charge-assisted hydrogen bonds between the ammonium protons (N⁺-H) and the oxygen atoms of the carboxylate group (COO⁻). thieme-connect.de These N-H···O hydrogen bonds are strong and directional, often leading to the formation of specific supramolecular motifs like chains or cyclic dimers. znaturforsch.comresearchgate.net Additionally, the benzyl (B1604629) groups of the cation and the trifluoromethyl group of the anion engage in weaker interactions:

Hydrophobic Interactions: The aromatic benzyl moieties can form hydrophobic layers within the crystal structure. nih.gov

π-Interactions: Edge-to-face or parallel-displaced π-stacking arrangements between the phenyl rings can contribute to packing stability. nih.gov

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoroacetate anion can participate in weak C-H···F or F···F contacts.

Table 1: Key Intermolecular Interactions in this compound
Interaction TypeDonorAcceptorTypical Distance (Å)Strength
Hydrogen BondN⁺-H (cation)O=C (anion)2.6 - 2.9Strong, Charge-Assisted
π-π StackingPhenyl Ring (cation)Phenyl Ring (cation)3.3 - 3.8Moderate
C-H···πC-H (cation)Phenyl Ring (cation)2.5 - 2.9 (H to ring centroid)Weak
HydrophobicBenzyl GroupsBenzyl Groups> 3.5Weak, Non-directional

The electronic structure of the ion pair determines its reactivity. Computational methods can quantify the charge distribution and identify reactive sites.

Charge Distribution: The positive charge of the dibenzylammonium cation is primarily localized on the -NH₂⁺- group, while the negative charge on the trifluoroacetate anion is delocalized across the two oxygen atoms of the carboxylate group. thieme-connect.de The three fluorine atoms induce a strong electron-withdrawing effect, further polarizing the C-F and C-C bonds in the anion. Molecular Electrostatic Potential (MEP) maps can visualize these charge distributions, showing regions of positive potential (blue) around the ammonium protons and negative potential (red) around the carboxylate oxygens, which correspond to the sites for electrophilic and nucleophilic attack, respectively.

Reactivity Predictions: Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): For the trifluoroacetate anion, the HOMO is typically located on the oxygen atoms of the carboxylate group, indicating their nucleophilic character.

LUMO (Lowest Unoccupied Molecular Orbital): For the dibenzylammonium cation, the LUMO is often associated with the σ* orbitals of the N-H bonds or the π* systems of the benzyl groups, suggesting susceptibility to nucleophilic attack or deprotonation.

Gas-phase studies on benzyl cations show a rich array of potential reactions, including electrophilic aromatic substitution and hydride transfer, which can be explored computationally. nih.gov DFT calculations can be used to predict properties like proton affinity and bond dissociation energies, providing quantitative measures of reactivity. tdl.orgnih.gov

Table 2: Computed Electronic Properties (Illustrative)
PropertyDibenzylammonium CationTrifluoroacetate AnionMethod
Formal Charge +1-1N/A
HOMO Energy LowHighDFT
LUMO Energy LowHighDFT
Mulliken Charge on N ~ -0.4 to -0.6N/ADFT/HF
Mulliken Charge on O N/A~ -0.7 to -0.9DFT/HF

Note: Specific energy and charge values depend on the level of theory and basis set used.

Mechanistic Probing via Quantum Chemical Methods

Quantum chemical calculations are essential for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Baldwin's rules are a set of empirical guidelines that predict the relative favorability of different ring-closure reactions. wikipedia.org These rules classify cyclizations based on ring size, the hybridization of the electrophilic center (tet, trig, dig), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. chem-station.comchemtube3d.com

Quantum chemical methods can provide a rigorous, quantitative explanation for these empirical rules. By calculating the energy profiles for different cyclization pathways involving substrates like N-benzylamine derivatives, researchers can determine the activation energies (ΔG‡) for competing "favored" and "disfavored" reactions. For example, in the formation of azetidines (4-membered rings) from N-benzylamine precursors, DFT calculations can locate the transition states for both the favored 4-exo-tet and the disfavored 4-endo-tet pathways. nih.gov The calculations typically show that the transition state for the favored pathway is significantly lower in energy, confirming the experimental observation and providing insight into the geometric and orbital overlap constraints that underpin Baldwin's rules. nih.gov

Table 3: Baldwin's Rules for Nucleophilic Attack
Ring SizeTetrahedral (sp³)Trigonal (sp²)Digonal (sp)
3 exo: Favoredexo: Favored, endo: Disfavoredexo: Disfavored, endo: Favored
4 exo: Favoredexo: Favored, endo: Disfavoredexo: Disfavored, endo: Favored
5 exo: Favored, endo: Disfavoredexo: Favored, endo: Disfavoredexo: Favored, endo: Favored
6 exo: Favored, endo: Disfavoredexo: Favored, endo: Favoredexo: Favored, endo: Favored
7 exo: Favoredexo: Favored, endo: Favoredexo: Favored, endo: Favored

Source: Adapted from Baldwin, J. E. (1976). wikipedia.org

Transition metal-catalyzed C-H functionalization is a powerful strategy for modifying organic molecules. Benzylamine (B48309) derivatives are common substrates in these reactions. nih.gov Computational studies, particularly using DFT, are crucial for understanding the mechanisms of these catalytic cycles and predicting their selectivity (chemo-, regio-, and stereo-selectivity).

In Rhodium-catalyzed C-H functionalization of benzylamines, the catalyst can activate C-H bonds at various positions (e.g., ortho to the amino group). nih.govresearchgate.net DFT calculations can model the entire catalytic cycle, including:

C-H Activation: Identifying the transition state for the C-H bond cleavage, which is often the rate- and selectivity-determining step. nih.gov

Migratory Insertion: Modeling the insertion of a coupling partner (e.g., an alkene or alkyne) into the Rh-C bond.

Reductive Elimination: Characterizing the final step that forms the product and regenerates the active catalyst.

By comparing the activation barriers for C-H activation at different sites (e.g., ortho vs. meta vs. para), computational models can predict the regioselectivity of the reaction. nih.govpkusz.edu.cn These models can also explain the role of directing groups, ligands, and additives in controlling the reaction outcome, thereby guiding the experimental design of more efficient and selective catalytic systems. nih.govchemrxiv.org

Design Principles for Next-Generation Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. researchgate.net The trifluoroacetate anion in the title compound serves as a pertinent example of a fluorinated building block. Computational studies are central to establishing design principles for new fluorinated compounds. hokudai.ac.jp

Improving Pharmacokinetic and Pharmacodynamic Properties: Fluorination can profoundly alter a molecule's properties. Computational methods can predict these changes:

Metabolic Stability: Fluorine can block sites of metabolic oxidation. Quantum chemical calculations can predict sites susceptible to metabolism (e.g., by calculating C-H bond dissociation energies), guiding the placement of fluorine atoms for enhanced stability. emerginginvestigators.org

Binding Affinity: The introduction of fluorine can alter a molecule's electrostatic profile and conformational preferences, leading to stronger interactions with biological targets. Molecular docking and free energy calculations can predict these binding affinities. researchgate.netnih.gov

Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which affects membrane permeability. Quantitative Structure-Property Relationship (QSPR) models, often built using computationally derived descriptors, can predict these properties.

Computationally-Guided Discovery: Modern approaches combine high-throughput virtual screening with quantum chemical calculations to design novel fluorinated compounds. hokudai.ac.jpresearchgate.net For example, reaction prediction algorithms can explore vast chemical spaces to identify new synthetic routes to complex fluorinated molecules, which are then evaluated in silico for desired properties before being synthesized in the lab. hokudai.ac.jp This synergy between computation and experiment accelerates the discovery of next-generation fluorinated materials and pharmaceuticals. researchgate.net

Structure-Activity Relationship Studies for Synthetic Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing synthetic routes and enhancing the desired properties of a target molecule. For this compound, computational SAR studies would focus on how modifications to the dibenzylamine or trifluoroacetate moieties affect the compound's stability, solubility, and reactivity.

For instance, theoretical calculations can predict the impact of substituent groups on the phenyl rings of the dibenzylamine cation. By introducing electron-donating or electron-withdrawing groups at various positions, chemists can modulate the electronic properties of the cation. DFT calculations can quantify these effects by calculating parameters such as the electrostatic potential surface and frontier molecular orbital energies (HOMO-LUMO gap). This information is vital for optimizing the synthesis of derivatives with tailored characteristics.

A relevant area of investigation is the debenzylation of related N-protected compounds using trifluoroacetic acid (TFA). Computational studies on such reactions, even if not directly on this compound, provide insights into the reaction mechanisms. For example, quantum chemical calculations have been used to investigate the deprotection of N-(2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles using TFA. These studies often employ DFT methods to model the transition states and intermediates, thereby explaining differences in reactivity based on the substrate's electronic structure.

Rational Design of Catalysts and Reagents Based on Theoretical Models

Theoretical models are instrumental in the rational design of new catalysts and reagents. While this compound is not primarily known as a catalyst, its constituent ions, dibenzylammonium and trifluoroacetate, can play roles in various chemical transformations.

Computational chemistry can be used to model the interaction of the dibenzylammonium cation with various substrates. Its potential as a phase-transfer catalyst, for instance, could be evaluated by calculating the binding energies and geometries of host-guest complexes with different anions. Similarly, the trifluoroacetate anion is a weak base and its interaction with various chemical species can be modeled to predict its behavior in different reaction environments.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for dibenzylamine 2,2,2-trifluoroacetate in academic settings?

  • Methodology :

  • Synthesis : React dibenzylamine with trifluoroacetic acid (TFA) in anhydrous dichloromethane under nitrogen, followed by rotary evaporation to remove solvents. Stoichiometric ratios (e.g., 1:1.1 amine:TFA) ensure complete salt formation .
  • Purification : Recrystallize from ethanol/ethyl acetate mixtures. Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
    • Key Considerations : Use inert atmosphere to prevent hydrolysis of TFA. Confirm product via melting point (mp ~120–125°C, literature-dependent) and elemental analysis .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR : Look for benzyl proton signals at δ 7.2–7.4 ppm (multiplet) and amine protons as broad singlets (~δ 3.5–4.0 ppm). Trifluoroacetate (CF₃COO⁻) appears as a singlet in ¹³C NMR at δ 160–165 ppm .
  • ¹⁹F NMR : A singlet at ~−75 ppm confirms trifluoroacetate presence .
    • FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH₃⁺ (2500–2700 cm⁻¹) confirm salt formation .

Q. What are the stability and storage guidelines for this compound?

  • Stability : The compound is hygroscopic; store in airtight containers under nitrogen at −20°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the trifluoroacetate group .
  • Handling : Use gloves and protective eyewear. Decomposes above 200°C, releasing toxic fumes (e.g., HF)—ensure fume hood use during heating .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Experimental Design :

  • Grow crystals via slow diffusion of diethyl ether into a saturated acetonitrile solution.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL97 yields R-factor <0.06 .
    • Key Parameters :
ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.45 Å, c=15.67 Å
Z4
Rint0.038

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Mechanism : The trifluoroacetate group acts as a leaving group under basic conditions. For example, in SN2 reactions with alkyl halides, the amine is regenerated, facilitating alkylation. Kinetic studies (monitored by ¹⁹F NMR) show pseudo-first-order dependence on amine concentration .
  • Contradictions : Discrepancies in reaction rates may arise from solvent polarity effects (e.g., DMF vs. THF) or competing elimination pathways. Control experiments with deuterated solvents (e.g., D₂O) clarify proton transfer steps .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting in benzyl protons, consider:

  • Dynamic Effects : Rotameric equilibria of the benzyl groups (analyze variable-temperature NMR from −50°C to 25°C) .
  • Impurity Analysis : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolyzed byproducts (e.g., free dibenzylamine) .
    • Statistical Validation : Apply principal component analysis (PCA) to IR and Raman spectra to distinguish between polymorphs .

Methodological Notes

  • Safety : Always conduct thermal analyses (DSC/TGA) to identify decomposition thresholds and mitigate explosion risks .
  • Data Reproducibility : Replicate crystallization conditions (solvent ratios, cooling rates) to ensure consistent crystal morphology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.